molecular formula C11H13NO B1294426 1H-Indole-3-propanol CAS No. 3569-21-9

1H-Indole-3-propanol

Cat. No. B1294426
CAS RN: 3569-21-9
M. Wt: 175.23 g/mol
InChI Key: LYPSVQXMCZIRGP-UHFFFAOYSA-N
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Patent
US04954502

Procedure details

To a stirred suspension of LiAlH4 (3.24g) in THF (200 mL) at 0° C. and under N2 atmosphere was added tropwise a THF solution (50 mL) containing indole-3-acetic acid (10.0 g). After the addition was complete, the reaction was heated at reflux for 3 h, after which time the mixture was cooled to 0° C. and water (3.3 mL) added, followed by 15% NaOH (3.3 mL), and finally additional water (9.9 mL). The reaction was filtered and the filter cake washed with Et2O. The organic layers were combined, dried with anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield 3-(2hydroxyethyl)indole (VI; 7.4 g; 80%).
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([CH2:16][C:17](O)=O)=[CH:8]1.O.[OH-].[Na+].C1C[O:26][CH2:25]C1>>[OH:26][CH2:25][CH2:17][CH2:16][C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7][CH:8]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
3.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
9.9 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the filter cake washed with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.